molecular formula C9H9F2NO B6228220 N-(2,2-difluoroethyl)benzamide CAS No. 1546527-42-7

N-(2,2-difluoroethyl)benzamide

Cat. No.: B6228220
CAS No.: 1546527-42-7
M. Wt: 185.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-difluoroethyl)benzamide is a useful research compound. Its molecular formula is C9H9F2NO and its molecular weight is 185.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1546527-42-7

Molecular Formula

C9H9F2NO

Molecular Weight

185.2

Purity

95

Origin of Product

United States

The Significance of N Fluoroalkyl Amides in Modern Chemical Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.org This has made organofluorine compounds, particularly N-fluoroalkyl amides, crucial in fields like pharmaceutical and agrochemical sciences. researchgate.netnih.gov The presence of a fluoroalkyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. ontosight.ai Consequently, N-fluoroalkyl amides are recognized as important structural motifs in a variety of biologically active molecules and serve as valuable building blocks for creating pharmaceuticals, dyes, and functional materials. acs.org

The synthesis of N-fluoroalkyl amides has been an area of active research, with various methods being developed to incorporate fluoroalkyl groups onto the nitrogen atom of an amide. researchgate.netnih.gov These synthetic strategies are often designed to be efficient and applicable to a wide range of substrates. acs.org Researchers have explored transition-metal-free cyclization of N-propargylic amides and one-pot N-perfluoroalkylation reactions to create these valuable compounds. acs.orgorganic-chemistry.org The development of such methods is critical for expanding the accessible chemical space of N-fluoroalkyl compounds and enabling the discovery of new functionalities and applications. chemeo.com

The Role of Benzamide Derivatives in Organic Transformations

Benzamide (B126) derivatives are a class of compounds widely prevalent in biologically active molecules, including a variety of approved and investigational drugs. ontosight.ai The benzamide core is a versatile scaffold in organic synthesis, and the modification of its structure is a vibrant area of research. researchgate.net The formation of the amide bond itself is one of the most studied reactions in organic chemistry. acs.org

Numerous synthetic routes to benzamides have been developed, ranging from the classic reaction of a carboxylic acid derivative with an amine to more modern approaches like direct C-H bond activation and multicomponent reactions. acs.orgnih.govacs.org These methods allow chemists to construct a diverse library of benzamide derivatives with various substituents. The functionalization of these derivatives, particularly at the N-alkyl substituents and the aromatic ring, is a key strategy for fine-tuning their properties and exploring their potential in various applications. acs.org The reactivity of the benzamide structure in different chemical environments continues to be a subject of intense study, leading to the discovery of novel transformations and molecular architectures. acs.orgnih.gov

The Rationale for Investigating the Chemistry of N 2,2 Difluoroethyl Benzamide

The compound N-(2,2-difluoroethyl)benzamide represents a convergence of the two important classes of molecules discussed above. It features the robust and synthetically versatile benzamide (B126) scaffold, appended with a 2,2-difluoroethyl group at the nitrogen atom. This specific N-fluoroalkyl group is of particular interest due to the unique electronic properties conferred by the two fluorine atoms on the ethyl chain.

The rationale for a focused investigation into this compound stems from several key points:

Unique Electronic and Steric Effects: The difluoroethyl group can significantly influence the conformation, reactivity, and intermolecular interactions of the benzamide moiety.

Potential for Novel Reactivity: The presence of the difluoroethyl group may enable new or unique chemical transformations that are not observed in non-fluorinated or other differently fluorinated benzamides.

Building Block for Complex Molecules: this compound can serve as a valuable starting material or intermediate for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

An Overview of Research Trajectories and Scholarly Objectives

Direct Amidation Strategies for this compound Synthesis

Direct amidation involves the formation of the amide bond between a benzoic acid derivative and 2,2-difluoroethylamine (B1345623). This is a robust and widely utilized approach for preparing N-substituted benzamides. researchgate.netnih.govnanobioletters.com

One of the most common and straightforward methods for synthesizing this compound is the condensation reaction between a benzoyl halide, typically benzoyl chloride, and 2,2-difluoroethylamine. This reaction is a classic example of nucleophilic acyl substitution.

The process involves reacting benzoyl chloride with 2,2-difluoroethylamine, often in the presence of a non-nucleophilic base such as pyridine (B92270) or diisopropylethylamine (DIPEA). The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) at reduced temperatures (e.g., 0–4°C) to control the exothermic nature of the reaction and minimize side products. Purification is generally achieved through standard techniques like column chromatography or recrystallization. The synthesis of the requisite 2,2-difluoroethylamine precursor can be accomplished through various routes, including the amination of 1-halo-2,2-difluoroethanes. researchgate.netchemicalbook.com

Table 1: Representative Conditions for Benzoyl Halide Condensation This table is illustrative, based on general procedures for benzamide (B126) synthesis.

Benzoyl DerivativeAmineBaseSolventTypical Conditions
Benzoyl chloride2,2-DifluoroethylaminePyridine or DIPEADichloromethane (DCM)0°C to room temperature
4-Nitrobenzoyl chloride2,2-DifluoroethylamineTriethylamine (B128534) (TEA)Tetrahydrofuran (THF)0°C to room temperature
4-Methoxybenzoyl chloride2,2-DifluoroethylamineSodium hydroxide (B78521) (aq.)Dichloromethane (Schotten-Baumann)Room temperature

For cases where the starting material is benzoic acid instead of a more reactive acyl halide, peptide coupling reagents are employed to facilitate amide bond formation. researchgate.net These reagents are designed to activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. uniurb.itbachem.com This approach is fundamental in peptide synthesis but is broadly applicable to the formation of any amide bond. researchgate.net

Common classes of coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), as well as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). peptide.comsigmaaldrich.com The reaction mechanism involves the coupling reagent reacting with the carboxylic acid to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea for carbodiimides or an active ester for HBTU). This intermediate is then readily attacked by 2,2-difluoroethylamine to yield this compound. researchgate.net To enhance reaction rates and suppress side reactions like racemization (if chiral centers are present), additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. bachem.compeptide.com

Table 2: Common Peptide Coupling Reagents for Amide Synthesis

Reagent ClassExample ReagentActivating GroupKey Features
Carbodiimide (B86325)DCC, EDCO-AcylisoureaWidely used, EDC byproducts are water-soluble. peptide.com
Phosphonium SaltPyBOPOBt EsterHigh efficiency, less risk of guanidinylation. sigmaaldrich.com
Aminium/Uronium SaltHATU, HBTUOAt/OBt EsterVery fast reaction rates; HATU is highly efficient for sterically hindered couplings. bachem.comsigmaaldrich.com
ImidazoliumCDIAcylimidazolideUsed for selective acylation. google.com

Chemo- and regioselectivity are critical considerations when the benzoic acid or amine substrates contain multiple reactive functional groups. slideshare.net In the synthesis of this compound from simple, unsubstituted precursors, these issues are minimal. However, for more complex related structures, selectivity becomes paramount.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. slideshare.net For instance, if a substituted benzoyl chloride contains a hydroxyl group, a selective N-acylation over O-acylation of the amine would be desired. The higher nucleophilicity of the amine compared to the alcohol typically ensures this selectivity, especially under neutral or slightly basic conditions.

Regioselectivity concerns the site at which a reaction occurs when a molecule has multiple, similar reactive sites. slideshare.net An example would be the selective acylation of a primary amine in the presence of a secondary amine or the reaction at a specific position on an aromatic ring. In the context of this compound synthesis, if one were to use a diamine, reaction conditions could be tuned (e.g., through stoichiometry, temperature, or use of protecting groups) to favor mono-acylation at the desired amino group. google.com The development of catalytic systems that offer high levels of control over both chemo- and regioselectivity is a significant area of research in synthetic chemistry. acs.orgburleylabs.co.uk

Fluorination-Based Approaches for the Construction of this compound Scaffolds

Alternative strategies involve creating the crucial C-F bonds at a late stage of the synthesis, either by modifying a perfluoroalkyl group or by directly introducing a difluoroethyl radical onto a suitable precursor.

A less direct but powerful method to access difluoromethylated compounds involves the partial defluorination of a trifluoromethyl precursor. bris.ac.uk One conceptual pathway involves the N-perfluoroalkylation of a suitable nitrogen-containing starting material, followed by a selective defluorination step. nih.gov

For example, a synthetic route could be designed that starts with the N-trifluoroethylation of a benzamide precursor. Subsequent selective removal of a single fluorine atom from the -CF₃ group would yield the desired -CF₂H group. Research has demonstrated that amide-based auxiliaries can be used to achieve the selective conversion of trifluoromethyl groups on benzaldehyde (B42025) precursors into difluoromethyl groups over a multi-step sequence. bris.ac.uk While not a direct synthesis of this compound itself, this principle of selective defluorination highlights a potential strategy for constructing such fluorinated scaffolds. bris.ac.uk

Modern synthetic organic chemistry has increasingly turned to electrochemical methods, which use electricity as a "reagentless" oxidant or reductant, offering sustainable and mild reaction conditions. acs.org Electrochemical strategies have been developed for the difluoroethylation of various organic molecules, including those with amide functionalities. beilstein-journals.orgresearchgate.net

These methods typically involve the anodic oxidation of a difluoroethyl source, such as sodium difluoroethylsulfinate (DFES-Na), to generate a difluoroethyl radical (•CF₂CH₃). beilstein-journals.orgresearchgate.net This highly reactive radical can then engage in cyclization reactions with appropriately substituted unsaturated amides. For instance, N-arylacrylamides can undergo an electrochemical oxidative difluoroethylation and subsequent cyclization to form difluoroethyl-containing azaheterocycles. beilstein-journals.orgbeilstein-journals.org Cyclic voltammetry studies have shown that the difluoroethyl sulfinate is oxidized at a lower potential than the amide substrate, allowing for the selective generation of the difluoroethyl radical. researchgate.net This approach provides a powerful tool for constructing complex, difluoroethylated molecules that are structurally related to this compound. researchgate.net

Radical Difluoromethylation Strategies Applied to Benzamide Precursors

The introduction of a difluoromethyl (CF2H) group into organic molecules is a significant strategy in medicinal chemistry, as this motif can act as a lipophilic hydrogen bond donor and serve as a bioisostere for hydroxyl or thiol groups. researchgate.net Radical difluoromethylation has become a prominent method for forming C-CF2H bonds due to its mild reaction conditions and broad substrate scope. researchgate.netrsc.org These reactions typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then reacts with the substrate. rsc.org

The generation of the •CF2H radical can be achieved through various activation processes, including single-electron oxidation, single-electron reduction, or radical abstraction. rsc.org A diverse array of reagents has been developed to serve as sources for the difluoromethyl radical under different catalytic conditions. rsc.org

Table 1: Selected Difluoromethyl Radical Precursors and Activation Methods

Precursor Reagent Reagent Class Activation Method Reference
Zn(SO₂CF₂H)₂ Sulfinate Salt Single-Electron Oxidation rsc.org
HCF₂SO₂Na Sulfinate Salt Visible-Light Photoredox Catalysis researchgate.net
ClSO₂CF₂H Sulfonyl Chloride Single-Electron Reduction rsc.org
BrCF₂H Halomethane Radical Abstraction rsc.org

Visible-light photoredox catalysis is a particularly powerful tool for these transformations. mdpi.com For instance, studies have shown the direct radical difluoromethylation of N-benzamides to synthesize CF2H-containing isoquinoline-1,3-diones. researchgate.net In one such metal-free approach, sodium difluoromethanesulfinate (HCF₂SO₂Na) serves as the difluoromethyl source, promoted by visible light and air, highlighting an efficient and environmentally conscious pathway. researchgate.net The proposed mechanism involves the generation of the difluoromethyl radical, which then adds to the benzamide precursor, followed by a cyclization process. researchgate.net

Furthermore, difluoromethyl heteroaryl-sulfones have been employed as effective reagents for the C-H difluoromethylation of various heterocycles under photoredox conditions. mdpi.comsemanticscholar.org These methods often feature a photocatalyst, such as fac-Ir(ppy)₃, which, upon excitation by visible light, initiates the single-electron transfer process to generate the •CF2H radical. mdpi.com While not a direct synthesis of this compound itself, these strategies, which functionalize benzamide derivatives and related structures, showcase the versatility of radical difluoromethylation in creating complex fluorinated molecules. researchgate.netmdpi.com For example, the difluoromethylation-cyclization of N-methacryloyl benzamides has been reported to yield CF2H-containing oxindoles. rsc.org

Optimization of Reaction Parameters and Scale-Up Considerations in this compound Synthesis

The efficient synthesis of this compound, most commonly achieved via the amidation of a benzoic acid derivative (like benzoyl chloride) with 2,2-difluoroethylamine, relies on the careful optimization of several reaction parameters to maximize yield and purity. The process of moving from a laboratory-scale synthesis to larger-scale production introduces additional challenges that must be addressed.

Systematic optimization can be approached using methodologies like One-Factor-at-a-Time (OFAT) or the more statistically powerful Design of Experiments (DoE). acs.org In an OFAT approach, one parameter is varied while others are kept constant to find the local optimum for each variable. acs.org DoE, in contrast, allows for the simultaneous variation of multiple factors, enabling the study of their interactions and the identification of a true process optimum. acs.org

Table 2: Key Parameters for Optimization in this compound Synthesis

Parameter Description Considerations
Solvent The medium in which the reaction occurs. Should dissolve reactants, be inert to reaction conditions, and facilitate product isolation. Dichloromethane is a common choice.
Base Used to neutralize the HCl byproduct of the amidation with benzoyl chloride. A non-nucleophilic organic base like triethylamine or pyridine is typical. Stoichiometry must be optimized to ensure full neutralization without causing side reactions. smolecule.com
Temperature Affects reaction rate and selectivity. Amidation is often performed at low temperatures (e.g., 0–4 °C) to control the exothermic reaction and minimize side products.
Stoichiometry The molar ratio of reactants. A slight excess of one reactant may be used to drive the reaction to completion, but this can complicate purification.
Reaction Time The duration of the reaction. Monitored by techniques like TLC or LC-MS to determine the point of maximum conversion and prevent product degradation.

| Agitation | Stirring speed and method. | Crucial for ensuring homogeneity, especially in heterogeneous mixtures or during reagent addition. |

When scaling up the synthesis, several factors become critical:

Heat Transfer: The exothermic nature of the amidation reaction requires efficient heat dissipation. What is manageable in a small flask can lead to a dangerous temperature increase in a large reactor if not properly controlled.

Mass Transfer: Efficient mixing is essential to maintain homogeneity as the volume increases. The rate of reagent addition must be carefully controlled to prevent localized high concentrations and potential side reactions.

Workup and Isolation: The procedures for quenching the reaction and isolating the product must be adapted for larger volumes. For example, filtration and drying processes need to be scalable. smolecule.com

Quality Control: Consistent analysis using methods like NMR and LC/MS is vital to ensure that the scaled-up process yields a product of comparable purity to the lab-scale synthesis. otavachemicals.com

Recent advancements have also explored microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes by enabling rapid and controlled heating to optimized temperatures, such as 80–100°C. smolecule.com

Advanced Purification and Isolation Techniques for High-Purity this compound

Achieving high purity for this compound is essential for its use in further research and applications. The purification strategy typically involves a combination of standard and advanced techniques to remove unreacted starting materials, reagents, and any side products.

The initial isolation following the reaction workup often involves an extraction to separate the organic product from aqueous soluble materials. The crude product is then typically purified using one of the following methods:

Recrystallization: This is a classic and effective technique for purifying solid compounds. The choice of solvent is critical; the ideal solvent will dissolve the compound well at an elevated temperature but poorly at room or cold temperatures, while impurities remain soluble at all temperatures. ijddr.in A solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, may be used to achieve the desired solubility profile.

Column Chromatography: This is a highly versatile method for separating compounds based on their differential adsorption to a stationary phase. ijddr.inhilarispublisher.com For this compound, silica (B1680970) gel is a common stationary phase, and a gradient of solvents, such as ethyl acetate in hexane, is used as the mobile phase to elute the product. The separation is monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). hilarispublisher.com

For applications requiring exceptionally high purity, more advanced chromatographic techniques may be employed:

Preparative High-Performance Liquid Chromatography (HPLC): While analytical HPLC is used to assess purity, preparative HPLC is used for purification. It operates on the same principles as column chromatography but uses smaller stationary phase particles (5–10 µm) and higher pressure, resulting in much higher resolution. nih.gov This method is particularly useful for separating the target compound from impurities with very similar polarities.

Recycling HPLC: In this technique, the sample containing unresolved components is passed through the same column multiple times using a recycling valve. nih.gov This effectively increases the column length and can achieve separation of very closely eluting compounds without requiring extremely long columns or multiple purification steps. nih.gov

The purity of the final product is confirmed using a combination of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure and Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) to confirm the molecular weight and detect trace impurities. otavachemicals.comhilarispublisher.com

Table 3: Common Solvents and Techniques in Purification

Technique Solvent/Stationary Phase Purpose Reference
Recrystallization Ethyl Acetate / Hexanes Primary purification of solid product
Column Chromatography Silica Gel (Stationary Phase) Separation of product from starting materials and byproducts ijddr.inhilarispublisher.com
Thin-Layer Chromatography (TLC) Silica Gel Plate (Stationary Phase) Monitoring reaction progress and fraction analysis hilarispublisher.com

| Preparative HPLC | C18 or other packed columns (e.g., phenyl) | Final high-purity polishing step | nih.gov |

Detailed Reaction Mechanisms of Amide Bond Formation to this compound

The synthesis of the amide bond in this compound is primarily achieved through well-established organic chemistry principles, most notably nucleophilic acyl substitution. The specific mechanism depends on the chosen starting materials, which are typically a benzoic acid derivative and 2,2-difluoroethylamine.

One of the most direct and common methods involves the reaction of benzoyl chloride with 2,2-difluoroethylamine. This reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) at reduced temperatures (e.g., 0–4°C) to manage the exothermic nature of the reaction. The mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Attack: The nitrogen atom of 2,2-difluoroethylamine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom carries a negative charge, while the nitrogen atom bears a positive charge.

Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the most stable leaving group, the chloride ion.

Deprotonation: The added base (e.g., pyridine) removes the proton from the positively charged nitrogen atom, yielding the neutral this compound product and the hydrochloride salt of the base.

An alternative route is the direct condensation of benzoic acid with 2,2-difluoroethylamine. This method avoids the use of acyl halides but requires the use of a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mechanism with a coupling agent involves the formation of a highly reactive activated intermediate, such as an O-acylisourea, which is then readily attacked by the amine to form the amide bond and a urea (B33335) byproduct.

Enzymatic methods using lipases have also been developed as a sustainable approach for amide bond formation, proceeding through an acyl-enzyme intermediate. nih.gov

Exploration of Catalytic Cycles in this compound Synthesis

Catalysis offers efficient and often milder conditions for the synthesis of this compound and its derivatives, improving yields and selectivity. Various catalytic systems can be employed, each with a distinct mechanistic cycle.

Enzymatic Catalysis: A green and highly selective method for amide synthesis utilizes enzymes, such as Candida antarctica lipase (B570770) B (CALB). nih.gov The catalytic cycle for this biocatalyst in a suitable organic solvent like cyclopentyl methyl ether (CPME) can be described as follows:

Acylation of the Enzyme: The active site serine residue of CALB attacks the carbonyl carbon of benzoic acid, forming a tetrahedral intermediate which then releases a molecule of water to form a covalent acyl-enzyme intermediate.

Aminolysis: The nucleophilic 2,2-difluoroethylamine enters the active site and attacks the carbonyl carbon of the acyl-enzyme complex.

Product Release: A second tetrahedral intermediate is formed, which then collapses to release the this compound product and regenerate the free enzyme, ready for another catalytic cycle.

Transition Metal Catalysis: Transition metals, particularly palladium and nickel, are pivotal in modern organic synthesis for forming carbon-nitrogen bonds. While a specific cycle for the direct synthesis of this compound is not extensively detailed, related transformations provide insight. For instance, palladium-catalyzed carbonylation reactions can form amides from aryl halides, carbon monoxide, and amines. Furthermore, nickel-catalyzed cross-couplings have been shown to be effective for C-O or C-N bond activation in related difluoroalkyl-containing molecules. rsc.org

A general catalytic cycle for the palladium-catalyzed synthesis of benzamides from an aryl halide (e.g., bromobenzene), an amine, and a carbon monoxide source typically involves:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide to form an Ar-Pd(II)-X complex.

CO Insertion: Carbon monoxide inserts into the Aryl-Pd bond to form an acyl-palladium complex.

Reductive Elimination: The amine coordinates to the palladium complex, and subsequent reductive elimination forms the C-N bond of the final amide product and regenerates the Pd(0) catalyst.

Hypervalent Iodine Catalysis: In the synthesis of derivatives, hypervalent iodine catalysis has been used for reactions on related structures. For example, a catalytic amount of iodobenzene (B50100) in the presence of a stoichiometric oxidant like m-CPBA can catalyze the nucleophilic fluorination of unsaturated amides. acs.org The catalytic cycle involves the oxidation of the I(I) catalyst to a I(III) species, which then activates the substrate for subsequent cyclization and functionalization before the catalyst is regenerated. acs.org

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For this compound, kinetic data can be examined for both its formation and its subsequent reactions, such as hydrolysis.

Substituted Benzoyl ChloridePseudo-First-Order Rate Constant (k, min⁻¹) at 25°C uni.edu
Benzoyl chloride0.0321
m-Methoxybenzoyl chloride0.0340
p-Bromobenzoyl chloride0.0590
p-Iodobenzoyl chloride0.0617
m-Iodobenzoyl chloride0.1044

This interactive data table showcases the effect of substituents on the rate of alcoholysis of benzoyl chlorides, a reaction analogous to the formation of this compound.

Kinetics of Hydrolysis: The amide bond in this compound can undergo hydrolysis under acidic or basic conditions to yield benzoic acid and 2,2-difluoroethylamine. Kinetic analysis of the hydrolysis of related N-substituted amides reveals complex dependencies on pH and substituent effects. A study on the hydrolysis of maleamic acids derived from various aliphatic amines, including 2,2-difluoroethylamine, found that the identity of the rate-determining step is a function of both the basicity of the amine leaving group and the acidity of the solution. researchgate.net For amines with low basicity, such as 2,2-difluoroethylamine, the rate-determining step in mildly acidic conditions (pH 4) is the intramolecular O to N proton transfer required to form a zwitterionic intermediate, which then breaks down. researchgate.net

Identification and Characterization of Reaction Intermediates and Transition States

The formation and transformation of this compound proceed through a series of short-lived intermediates and high-energy transition states. While these species are often too unstable for isolation, their existence is inferred from kinetic data and can be investigated using computational chemistry and spectroscopic methods.

Intermediates in Amide Bond Formation: In the standard synthesis from benzoyl chloride and 2,2-difluoroethylamine, the most critical species is the tetrahedral intermediate . uni.edu This intermediate forms after the initial nucleophilic attack of the amine on the carbonyl carbon. It features an sp³-hybridized central carbon atom bonded to the phenyl group, an oxyanion, the chloride, and the incoming amino group. This species is significantly higher in energy than the reactants and products and exists only transiently before collapsing.

In syntheses employing coupling agents, other intermediates are formed. For example, using a carbodiimide (EDC) with benzoic acid generates a highly reactive O-acylisourea intermediate , which is the species that undergoes the nucleophilic attack by the amine. nih.gov

Transition States: The reaction pathway involves passing through at least two transition states:

TS1: The transition state for the formation of the tetrahedral intermediate. It represents the highest energy point as the N-C bond is formed and the C=O pi bond is broken.

TS2: The transition state for the collapse of the tetrahedral intermediate. This is the energy maximum as the C-Cl bond breaks and the C=O pi bond reforms.

Characterization: Direct observation of these transient species is challenging. However, their structures and energies can be effectively modeled using computational methods like Density Functional Theory (DFT). beilstein-journals.org In some cases, related reaction intermediates have been characterized. For example, in a multicomponent reaction involving a benzamide moiety, an iminium intermediate, 2-(N-(tert-butyl)benzamido)-N-(2,2-difluoroethyl)-1-(4-fluorophenyl)ethan-1-iminium, was identified. rsc.org Similarly, radical intermediates are proposed in various cyclization reactions of N-arylacrylamide derivatives. beilstein-journals.org

Stereochemical Control and Diastereoselectivity in this compound Derivatives

While this compound itself is achiral, the principles of stereochemical control are crucial when synthesizing its chiral derivatives or using it as a component in a larger, stereochemically complex molecule. The steric and electronic properties of the this compound group can influence the stereochemical outcome of nearby reactions.

Control over stereochemistry is typically achieved by introducing a chiral element, such as a chiral starting material, a chiral auxiliary, or a chiral catalyst. Several strategies have been demonstrated in systems containing amide functionalities similar to this compound.

StrategyDescriptionExample SystemReference
Anchimeric Assistance A nearby functional group participates in the reaction to direct the stereochemical outcome.In the difluorination of cinnamamides, an N-tert-butyl amide group directs the attack of the fluoride (B91410) nucleophile, preventing a rearrangement and controlling the formation of vicinal difluoride stereocenters. acs.org
Stereochemical Relay Stereochemical information is transferred from one part of a molecule to another.In dihydrostilbene-dicarboxamides, the stereochemistry of an amino-substituted center controls the conformation of an attached amide, which in turn directs the diastereoselective formation of a second stereogenic axis. nih.gov
Stereospecific Conversion A reaction proceeds with a specific, predictable stereochemical outcome (e.g., retention or inversion of configuration).A copper-catalyzed four-component reaction to form N-difluoroethyl imides showed that a key conversion step proceeded with retention of stereochemistry, as confirmed by NMR and X-ray analysis. researchgate.net

This interactive table summarizes key strategies for achieving stereocontrol in the synthesis of complex molecules containing benzamide or related amide functionalities.

These examples demonstrate that the amide group is not merely a passive linker but can play an active role in defining the three-dimensional structure of a molecule. By carefully choosing reaction conditions and molecular design, it is possible to achieve high levels of diastereoselectivity in the synthesis of complex derivatives containing the this compound moiety. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the structure and dynamics of this compound in solution. A variety of advanced NMR experiments can be employed to map out connectivity, spatial relationships, and conformational equilibria.

Conformational Analysis via Variable-Temperature NMR

Amide bonds, such as the one in this compound, are known to exhibit restricted rotation due to the partial double-bond character of the C-N bond. st-andrews.ac.uk This restriction can lead to the observation of distinct NMR signals for atoms on either side of the amide plane at room temperature, a phenomenon that can be studied using variable-temperature (VT) NMR. st-andrews.ac.ukox.ac.uk

By acquiring NMR spectra at different temperatures, one can observe the dynamic process of rotation around the amide bond. At low temperatures, the rotation is slow on the NMR timescale, and separate signals are expected for the environments of the two non-equivalent methylene (B1212753) protons and fluorine atoms. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. st-andrews.ac.uk The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational stability. st-andrews.ac.uk Studies on similar N,N-disubstituted acetamides have determined these energy barriers to be in the range of 71-76 kJ mol⁻¹. st-andrews.ac.uk

Long-Range Coupling and NOESY Studies for Three-Dimensional Structure

To build a detailed three-dimensional model of the molecule in solution, two-dimensional NMR experiments that detect through-bond and through-space correlations are essential.

Long-Range Coupling: Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to identify scalar couplings between nuclei separated by two or three bonds (²J or ³J). ipb.pt For this compound, key correlations would be expected between the amide proton (N-H) and the carbonyl carbon (C=O), as well as the carbons of the phenyl ring. Similarly, long-range couplings between the fluorine atoms and nearby protons and carbons (e.g., ³JHF and ²JCF) would help to firmly establish the connectivity of the difluoroethyl moiety. ipb.pt

NOESY Studies: The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds. ox.ac.uk This is crucial for determining the preferred conformation. A key expected NOE correlation would be between the amide (N-H) proton and the ortho-protons of the benzoyl group. The presence of this correlation would confirm the relative orientation of the phenyl ring with respect to the amide plane. Additional NOEs between the methylene (CH₂) protons and the amide proton would further define the conformation of the ethyl side chain. ox.ac.uk

Table 1: Expected NMR Correlations for Structural Elucidation

Correlation TypeInteracting NucleiTechniqueInformation Obtained
Through-Bond (2-3 bonds)¹H (NH) ↔ ¹³C (C=O, Ar-C)HMBCConfirms amide linkage and phenyl ring position.
Through-Bond (2-4 bonds)¹H (CH₂) ↔ ¹⁹FHSQC/HMBCEstablishes connectivity within the difluoroethyl group.
Through-Space (<5 Å)¹H (NH) ↔ ¹H (ortho-aryl)NOESYDetermines orientation of the phenyl ring.
Through-Space (<5 Å)¹H (NH) ↔ ¹H (CH₂)NOESYDefines conformation of the ethyl side chain.

Heteronuclear Correlation Techniques for Fluorine Environments

The presence of fluorine atoms provides a unique spectroscopic handle. ¹⁹F NMR is a highly sensitive technique that can provide detailed information about the electronic environment of the fluorine nuclei. mdpi.com To correlate the fluorine signals with the rest of the molecule, heteronuclear correlation experiments such as ¹H-¹⁹F HETCOR (Heteronuclear Correlation) are invaluable.

These experiments would unambiguously link the ¹⁹F NMR signal to the protons of the adjacent methylene (CH₂) group. Furthermore, analysis of heteronuclear coupling constants, such as the geminal ²JHF and vicinal ³JHF, can provide conformational information based on established relationships like the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle. rsc.org

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive picture of a molecule's structure in the solid state, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of closely related fluorinated benzamides allows for a detailed prediction of its solid-state characteristics. mdpi.comnih.govresearchgate.net Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon for complex molecules containing the (2,2-difluoroethyl)amino group and could be possible for this compound as well. googleapis.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The packing of molecules in a crystal is governed by a network of intermolecular interactions. rsc.org For this compound, the following interactions are expected to be significant:

N-H···O Hydrogen Bonding: The strongest and most directional interaction is expected to be the hydrogen bond between the amide N-H donor and the carbonyl oxygen acceptor of a neighboring molecule. In many benzamide crystal structures, these interactions link molecules into one-dimensional chains or centrosymmetric dimers. nih.govresearchgate.net

C-H···F Interactions: The difluoromethyl group can act as a weak hydrogen bond donor. rsc.org Therefore, short C-H···F contacts between the phenyl or methylene C-H groups and the fluorine atoms of an adjacent molecule are likely to play a role in stabilizing the crystal packing. mdpi.comrsc.org

Table 2: Expected Intermolecular Interactions in the Crystal Structure

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Hydrogen BondN-HO=CN···O ≈ 2.9 - 3.1Primary structural motif, forms chains/dimers. mdpi.comnih.gov
Weak Hydrogen BondC-H (Aryl/Alkyl)F-CH···F ≈ 2.4 - 2.6Directional packing stabilization. mdpi.com
π-π StackingPhenyl Ring (π-system)Phenyl Ring (π-system)Centroid-Centroid ≈ 3.5 - 4.0Contributes to close packing and lattice stability. nih.gov

Conformational Preferences in the Crystalline Phase

Studies of analogous aryl amides show that the aryl rings are often tilted significantly with respect to the amide plane, with torsion angles around 60° being observed. nih.gov This deviation from coplanarity is often a compromise between intramolecular steric hindrance and the optimization of intermolecular interactions, such as N-H···O hydrogen bonding and π-stacking, within the crystal lattice. nih.gov The conformation of the 2,2-difluoroethyl group will also be fixed, with a specific torsion angle around the N-CH₂ bond that minimizes steric clashes and potentially engages in favorable weak intermolecular contacts.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed picture of the molecular vibrations within a compound. edinst.comuci.edu These techniques are complementary, probing different aspects of molecular symmetry and bond vibrations. nih.gov For this compound, these methods are crucial for identifying characteristic functional group vibrations and understanding the influence of the fluorine atoms on the molecular dynamics.

The vibrational spectrum of this compound is dominated by contributions from the amide linkage, the aromatic ring, and the difluoroethyl group. The amide group itself gives rise to a set of characteristic absorption bands in the IR spectrum. The N-H stretching vibration is typically observed as a strong band in the region of 3300 cm⁻¹. The exact position can be influenced by hydrogen bonding. The amide I band, which is primarily due to the C=O stretching vibration, is expected to appear as a strong absorption between 1630 and 1695 cm⁻¹. The amide II band, a result of N-H bending and C-N stretching vibrations, typically occurs in the 1520-1570 cm⁻¹ region.

The introduction of two fluorine atoms on the ethyl group significantly influences the vibrational spectrum. The C-F stretching vibrations are known to be strong in the IR spectrum and typically appear in the 1000-1400 cm⁻¹ range. In this compound, one would expect to see strong absorptions corresponding to the symmetric and asymmetric stretching modes of the CF₂ group. Furthermore, the presence of the electron-withdrawing fluorine atoms can subtly shift the frequencies of the adjacent methylene (CH₂) group vibrations.

Raman spectroscopy, which relies on changes in polarizability, offers complementary information. nih.gov While the C=O stretch is also Raman active, aromatic ring vibrations often produce strong signals. The symmetric C-F stretching mode is also expected to be observable in the Raman spectrum.

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below. These are predicted values based on typical ranges for similar functional groups.

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H StretchAmide3350 - 3250StrongModerate
C-H Stretch (Aromatic)Phenyl3100 - 3000ModerateStrong
C-H Stretch (Aliphatic)Ethyl3000 - 2850ModerateModerate
Amide I (C=O Stretch)Amide1680 - 1640StrongModerate
C=C Stretch (Aromatic)Phenyl1600 - 1450Moderate-StrongStrong
Amide II (N-H Bend, C-N Stretch)Amide1550 - 1510StrongWeak
CH₂ BendEthyl1470 - 1430ModerateModerate
C-F Stretch (Asymmetric)Difluoroethyl1150 - 1080StrongModerate
C-F Stretch (Symmetric)Difluoroethyl1080 - 1020StrongStrong

This table presents predicted data based on established spectroscopic principles.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, electron impact (EI) ionization would likely lead to the formation of a molecular ion ([M]⁺•), which then undergoes a series of fragmentation reactions to produce smaller, charged fragments.

The fragmentation of amides is well-characterized. libretexts.org A common fragmentation pathway for primary amides involves the loss of the amino group. However, for N-substituted amides like this compound, several key fragmentation pathways can be predicted.

One of the most prominent fragmentation pathways for amides is the α-cleavage adjacent to the carbonyl group. This would result in the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105. This ion is resonance-stabilized and is often the base peak in the mass spectra of benzamides. researchgate.net The benzoyl cation can further fragment by losing carbon monoxide (CO) to produce the phenyl cation (C₆H₅⁺) at m/z 77.

Another important fragmentation pathway involves cleavage of the C-N bond. This can lead to the formation of a cation corresponding to the N-(2,2-difluoroethyl)amino group or its further fragments. Cleavage of the bond between the carbonyl carbon and the nitrogen atom could yield a [CH₂CHF₂NH]⁺ fragment.

The presence of the difluoroethyl group will also influence the fragmentation pattern. Loss of a fluorine atom or the entire difluoroethyl group are possible fragmentation routes. The table below outlines the predicted major fragments for this compound in a mass spectrum.

m/z Predicted Fragment Ion Predicted Fragmentation Pathway
185[C₉H₉F₂NO]⁺•Molecular Ion ([M]⁺•)
105[C₇H₅O]⁺α-cleavage, loss of •NHCH₂CHF₂
77[C₆H₅]⁺Loss of CO from the benzoyl cation
81[CH₂CHF₂NH]⁺Cleavage of the CO-N bond
64[CH₂CHF₂]⁺Cleavage of the N-C bond of the ethyl group

This table presents predicted data based on established fragmentation patterns of amides and fluorinated compounds.

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration (if chiral derivatives are studied)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are specifically designed to analyze chiral molecules. wiley.com These methods measure the differential absorption of left and right circularly polarized light and are invaluable for determining the enantiomeric excess and absolute configuration of chiral compounds. mdpi.comresearchgate.net

This compound itself is an achiral molecule as it does not possess a stereocenter and lacks any element of planar or axial chirality. Therefore, it will not exhibit a CD or VCD spectrum.

However, if a chiral center were to be introduced into the molecule, for instance, by substitution on the ethyl group or the benzoyl ring with a chiral moiety, the resulting derivatives would be chiral. For such hypothetical chiral derivatives of this compound, chiroptical spectroscopy would be an essential tool for their stereochemical characterization. The sign and intensity of the Cotton effects in the CD spectrum could be used, often in conjunction with quantum chemical calculations, to assign the absolute configuration of the stereocenters. nih.gov

Computational Chemistry and Theoretical Investigations of N 2,2 Difluoroethyl Benzamide

Density Functional Theory (DFT) Studies for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N-(2,2-difluoroethyl)benzamide, DFT calculations would provide insights into its geometry, stability, and electronic properties by solving the Schrödinger equation based on the molecule's electron density. These studies are foundational for understanding the molecule's behavior and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attacks. researchgate.net

For this compound, an MEP map would be generated using data from DFT calculations. The map would display regions of different electrostatic potential on the molecule's surface.

Negative Regions (Red/Yellow): These areas, rich in electrons, indicate sites prone to electrophilic attack. In this molecule, such regions would likely be concentrated around the electronegative oxygen and fluorine atoms.

Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack and are typically found around hydrogen atoms, particularly the amide (N-H) proton. researchgate.net

Neutral Regions (Green): These indicate areas of nonpolar character, such as the phenyl ring.

The MEP map provides a valuable, predictive tool for understanding intermolecular interactions and reaction mechanisms. rsc.org

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals within a molecule. This method provides a detailed picture of bonding, lone pairs, and the stabilizing effects of hyperconjugative interactions.

In a theoretical study of this compound, NBO analysis would quantify the stabilization energies arising from these electron delocalizations. Key interactions would likely include:

Delocalization from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of adjacent groups.

Interactions between the π-orbitals of the phenyl ring and the amide group.

Hyperconjugative effects involving the C-F and C-H bonds of the ethyl group.

The magnitude of these interactions, expressed as stabilization energies (E(2)), reveals their importance in maintaining the molecule's structure and stability. researchgate.net

Conformational Landscapes and Energy Barriers

The flexibility of this compound is due to the rotation around its single bonds. Understanding its conformational preferences is crucial, as different conformers can have different energies and properties.

Torsional Energy Profiles and Rotational Isomerism

A torsional energy profile, or potential energy surface scan, is calculated to map the energy changes that occur as a specific dihedral angle within the molecule is rotated. This analysis identifies the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. rsc.org

For this compound, key rotations would be analyzed:

Rotation around the Phenyl-Carbonyl bond: This would determine the orientation of the phenyl ring relative to the amide plane.

Rotation around the Carbonyl-Nitrogen bond: This explores the planarity and rotational barrier of the amide bond itself.

Rotation around the N-C and C-C bonds of the difluoroethyl group: This would reveal the preferred spatial arrangement of the difluoroethyl substituent.

The resulting energy profile would show the relative stability of different rotational isomers (rotamers). For instance, steric hindrance between the phenyl ring and the difluoroethyl group would likely lead to significant energy barriers, dictating the molecule's preferred shape. rsc.orgmasterorganicchemistry.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate and interpret experimental findings.

DFT calculations can be used to predict various spectroscopic parameters for this compound:

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the frequencies and intensities of vibrational modes. These computed spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of specific spectral bands to molecular motions, such as C=O stretching, N-H bending, and C-F stretching. researchgate.net

NMR Chemical Shifts: The magnetic shielding of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F) can be calculated to predict NMR chemical shifts. Comparing these theoretical values with experimental NMR data helps confirm the molecular structure and assign specific resonances. mdpi.com

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) can predict the energies of electronic transitions, which correspond to absorption wavelengths in a UV-Vis spectrum. This allows for the interpretation of experimental spectra in terms of specific molecular orbital transitions, such as π → π* transitions within the benzamide (B126) moiety. researchgate.net

By comparing the predicted spectroscopic data with experimental results, researchers can confirm the accuracy of the computational model and gain a deeper understanding of the molecule's structural and electronic properties.

Quantum Chemical Descriptors and Reactivity Predictions

Similarly, a thorough search did not yield any published research that specifically calculates and discusses the quantum chemical descriptors for this compound. Quantum chemical descriptors such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and Mulliken charge distributions are fundamental for predicting the reactivity of a molecule. However, without dedicated computational studies on this compound, specific values for these descriptors are not available. Consequently, detailed reactivity predictions based on these theoretical parameters cannot be formulated for this compound.

General principles of computational chemistry suggest that the fluorine atoms on the ethyl group would have a significant electron-withdrawing effect, influencing the electron density across the amide bond and the benzoyl group. This would likely impact the compound's reactivity, for instance, in nucleophilic or electrophilic substitution reactions. However, without specific computational data, any such predictions remain qualitative.

Due to the absence of specific computational studies on this compound in the available scientific literature, the requested data tables for both reaction pathway modeling and quantum chemical descriptors cannot be generated.

Chemical Transformations and Derivatization of N 2,2 Difluoroethyl Benzamide

Reactions at the Amide Nitrogen: N-Alkylation and N-Acylation

The nitrogen atom of the amide group in N-(2,2-difluoroethyl)benzamide can serve as a nucleophile, enabling reactions such as N-alkylation and N-acylation. These modifications introduce new substituents onto the amide nitrogen, thereby altering the molecule's steric and electronic properties.

N-Alkylation of amides typically requires the deprotonation of the N-H bond by a strong base to form a more nucleophilic amidate anion, which then reacts with an alkylating agent, such as an alkyl halide. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The reaction of this compound with an alkyl halide (R-X) in the presence of a base would yield the corresponding N-alkylated product. The choice of base and solvent can significantly influence the reaction's efficiency and yield. While direct alkylation can sometimes be challenging due to the relatively low nucleophilicity of the amide nitrogen, phase-transfer catalysis or the use of more reactive alkylating agents like alkyl triflates can enhance the reaction rate.

N-Acylation introduces a second acyl group onto the amide nitrogen, forming an imide. This reaction is typically carried out using an acyl chloride or an acid anhydride (B1165640) as the acylating agent. The reaction may require a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the liberated acid and to act as a catalyst. The resulting N-acyl-N-(2,2-difluoroethyl)benzamides are valuable intermediates in organic synthesis. The reactivity of the amide towards acylation is generally lower than that of amines, and thus, more forcing conditions or more reactive acylating agents may be necessary.

Reaction TypeReagents and ConditionsExpected Product
N-AlkylationAlkyl halide (R-X), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF)N-alkyl-N-(2,2-difluoroethyl)benzamide
N-AcylationAcyl chloride (R'COCl) or Acid anhydride ((R'CO)₂O), Base (e.g., Pyridine)N-acyl-N-(2,2-difluoroethyl)benzamide

Transformations Involving the Benzoyl Moiety: Aromatic Substitution and Functionalization

The benzoyl group of this compound is an aromatic ring that can undergo electrophilic aromatic substitution reactions. The amide group is generally considered an ortho-, para-directing deactivator. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, which directs incoming electrophiles to the ortho and para positions. However, the electron-withdrawing nature of the carbonyl group deactivates the ring towards electrophilic attack compared to benzene.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a catalyst. The expected products would be ortho- and para-halobenzamides.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. This reaction would yield a mixture of ortho- and para-nitro-N-(2,2-difluoroethyl)benzamide. The nitro group can be further reduced to an amino group, providing a handle for additional functionalization.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups onto the aromatic ring using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, due to the deactivating nature of the amide group, these reactions can be challenging and may require harsh conditions.

The regioselectivity of these substitutions is primarily governed by the electronic effects of the N-(2,2-difluoroethyl)carbamoyl group. The directing effect of this group is a balance between the resonance donation from the nitrogen and the inductive withdrawal from the carbonyl and difluoroethyl groups.

Substitution ReactionReagentsExpected Regioselectivity
BrominationBr₂, FeBr₃ or NBSOrtho, Para
NitrationHNO₃, H₂SO₄Ortho, Para
Friedel-Crafts AcylationRCOCl, AlCl₃Meta (under strongly acidic conditions)

Reactions at the Difluoroethyl Group: Further Functionalization

The difluoroethyl group (-CH₂CF₂H) presents opportunities for further chemical modification, although the high strength of C-F bonds can make these transformations challenging. The presence of two fluorine atoms on the terminal carbon atom significantly influences the reactivity of the adjacent methylene (B1212753) group.

One potential reaction is the deprotonation of the C-H bond on the difluoromethyl group (-CF₂H) using a very strong base, which could then be followed by reaction with an electrophile. However, the acidity of this proton is not exceptionally high, and such reactions may require specific and potent reagents.

Another approach could involve radical reactions. The C-H bond on the methylene group adjacent to the nitrogen could be susceptible to radical abstraction, followed by functionalization. Additionally, more advanced techniques in fluorine chemistry might allow for the substitution of one of the fluorine atoms, although this would likely require specialized reagents and conditions.

Synthesis of this compound Analogues and Systematic Structural Modifications

The synthesis of analogues of this compound is a key strategy for exploring structure-activity relationships (SAR) in medicinal chemistry and materials science. These modifications can involve altering the substituents on the benzoyl ring or replacing the benzoyl moiety with other aromatic or heterocyclic systems.

The general synthesis of this compound itself involves the acylation of 2,2-difluoroethylamine (B1345623) with benzoyl chloride or benzoic anhydride in the presence of a base. This method can be readily adapted to produce a wide range of analogues by using substituted benzoyl chlorides or other acylating agents.

Exploration of Substituent Effects on Reactivity and Structure

The introduction of various substituents on the benzoyl ring can significantly impact the chemical reactivity and physical properties of the molecule. Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring would be expected to increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially influencing the reactivity of the amide bond. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) would decrease the ring's reactivity towards electrophiles.

These substituent effects can be systematically studied to understand their influence on parameters such as bond lengths, bond angles, and conformational preferences, which in turn can affect the biological activity or material properties of the compounds.

Substituent on Benzoyl RingExpected Effect on Aromatic Ring Reactivity (EAS)
Electron-Donating (e.g., -OCH₃)Activating, Ortho/Para directing
Electron-Withdrawing (e.g., -NO₂)Deactivating, Meta directing
Halogen (e.g., -Cl)Deactivating, Ortho/Para directing

Cyclization Reactions Involving this compound Derivatives

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions to form various heterocyclic structures. For instance, introducing a suitable functional group at the ortho position of the benzoyl ring could enable a cyclization reaction involving the amide nitrogen. An example would be the reaction of an ortho-amino substituted analogue, which could potentially cyclize to form a quinazolinone derivative.

Furthermore, reactions involving the difluoroethyl group could also lead to cyclized products. For example, if a nucleophilic group is introduced elsewhere in the molecule, it could potentially displace one of the fluorine atoms under specific conditions to form a heterocyclic ring, although such reactions are generally difficult. The development of novel cyclization strategies involving fluorinated side chains is an active area of research.

Applications of N 2,2 Difluoroethyl Benzamide in Advanced Organic Synthesis and Materials Science Non Biological Contexts

N-(2,2-difluoroethyl)benzamide as a Versatile Building Block for Complex Fluorinated Organic Molecules

The utility of fluorinated compounds as building blocks in organic synthesis is well-established, often leading to molecules with unique reactivity and properties. However, the specific application of this compound in this capacity is not detailed in available research.

Precursor for Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of significant interest due to their wide range of applications. Generally, N-heterocycles and their fluorinated versions are prevalent in many areas of chemistry. chim.it The synthesis of such compounds often involves strategic introduction of fluorine atoms or fluorinated fragments. While various methods exist for the synthesis of fluorinated N-heterocycles, there is no specific information detailing the use of this compound as a direct precursor in these synthetic routes. Research on the heterocyclization reactions of similar N-substituted benzamides, such as N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide derivatives, has been reported to yield heterocyclic compounds like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. researchgate.net However, analogous transformations involving this compound are not described.

Role in the Synthesis of Fluorinated Polymers and Materials (e.g., polyamides)

Fluorinated polymers, including polyamides, are known for their desirable properties such as high thermal stability and chemical resistance. The synthesis of fluorinated polyamides often involves the polymerization of fluorine-containing monomers. mdpi.com For instance, fluorinated bio-based polyamides have been synthesized using fluorinated dicarboxylic acids. mdpi.com While the amide functionality in this compound could theoretically participate in polymerization reactions, there is a lack of published research demonstrating its use as a monomer in the synthesis of fluorinated polymers or polyamides. Research on polymers derived from structurally related compounds, such as poly[(N-2,2-difluoroethyl)acrylamide], has been conducted, but this does not directly involve this compound. researchgate.net

Potential as a Reagent or Ligand in Catalytic Systems

The benzamide (B126) moiety can be found in various ligands and reagents used in catalysis. However, the specific role of this compound in catalytic systems has not been explored in the available literature.

Evaluation in Organocatalysis and Metal-Catalyzed Transformations

Organocatalysis and metal-catalyzed reactions are powerful tools in modern organic synthesis. While benzamide derivatives can act as organocatalysts or ligands for metal catalysts, there are no studies evaluating this compound in these roles. Research on transition-metal-free alkylation of N,N-dialkyl benzamides has been reported, but this does not involve this compound as a catalyst or ligand. nih.gov Similarly, while transition-metal-catalyzed reactions are a broad field of study, there is no specific mention of this compound's involvement. rsc.org

Exploration in Materials Science for Non-Biological Properties (e.g., optical, electronic, hydrophobic)

The introduction of fluorine into materials can significantly impact their properties, leading to applications in optics, electronics, and surface science. However, the specific non-biological properties of materials derived from this compound have not been characterized in the public domain.

General studies on the electronic and dielectric properties of other benzamide derivatives have been conducted, showing that fluorination can alter properties like the band gap. researchgate.net For example, the band gap of a benzamide derivative was found to decrease after fluorination. researchgate.net

The optical properties of polymers are a broad area of research, with fluorinated polymers often exhibiting low refractive indices. medcraveonline.comnih.govresearchgate.net However, there is no specific data on the optical properties of polymers synthesized from this compound.

Furthermore, fluorinated compounds are well-known for their ability to create hydrophobic surfaces. mdpi.comnih.gov The modification of polymer surfaces with fluorinated molecules is a common strategy to enhance water repellency. daneshyari.combohrium.com Despite this general knowledge, there is no specific research on the use of this compound for creating hydrophobic materials.

Future Perspectives and Emerging Research Directions for N 2,2 Difluoroethyl Benzamide Chemistry

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of N-(2,2-difluoroethyl)benzamide, traditionally performed in batch reactors, is a prime candidate for adaptation to continuous flow chemistry and automated platforms. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over batch processing, including superior heat and mass transfer, improved safety for handling hazardous reagents, and enhanced reaction control. jst.org.in These systems are particularly beneficial for multistep syntheses, allowing for the telescoping of reaction sequences without the need for isolating intermediates. uc.pt

Automated synthesis units, often integrated with flow reactors, can accelerate the exploration of reaction conditions and the generation of compound libraries. nih.govchemrxiv.org For instance, an automated platform could be designed to systematically vary parameters such as temperature, residence time, and reagent stoichiometry to rapidly identify the optimal conditions for the acylation of 2,2-difluoroethylamine (B1345623) with benzoyl chloride or its derivatives. The automated synthesis of radiolabeled benzamides, such as N-[2-(4-[18F]fluorobenzamido)ethyl]maleimide ([18F]FBEM), has already demonstrated the feasibility and efficiency of such platforms for complex amide preparations. nih.govresearchgate.net This approach minimizes manual intervention, increases reproducibility, and allows for high-throughput screening of novel this compound derivatives for various applications.

Table 1: Comparison of Batch vs. Flow Chemistry for Amide Synthesis

Feature Traditional Batch Synthesis Continuous Flow Synthesis
Heat Transfer Limited by surface area-to-volume ratio Excellent, rapid heat dissipation
Mass Transfer Often diffusion-limited Enhanced due to small reactor dimensions
Safety Handling of large volumes of hazardous materials Small reaction volumes minimize risk
Scalability Often requires re-optimization Linear scalability by extending run time
Process Control Difficult to maintain precise control Precise control over temperature, pressure, time

| Integration | Manual isolation of intermediates | Potential for integrated multi-step reactions |

Development of Sustainable and Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. researchgate.net Future research into the synthesis of this compound will focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. A key area of development is the use of catalytic methods for amide bond formation, which avoids the poor atom economy of traditional stoichiometric activating agents. ucl.ac.uk Catalysts based on boronic acids, for example, can promote the direct condensation of carboxylic acids and amines, generating water as the only byproduct. ucl.ac.uk

Other green approaches applicable to this compound synthesis include:

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding reagents together, can drastically reduce solvent waste. researchgate.net

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water or supercritical CO2. researchgate.netresearchgate.net

Photocatalysis: Utilizing visible light to mediate amide bond formation offers an ecologically friendly and mild reaction pathway. rsc.org

Efficient Starting Material Synthesis: Developing greener routes to key precursors, such as 2,2-difluoroethylamine, is also critical. google.com Catalytic processes that avoid harsh reagents are an important goal. google.com

The adoption of these methods will not only reduce the environmental impact of producing this compound and its analogues but also often leads to safer and more cost-effective processes. rsc.org

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize and control the synthesis of this compound, particularly in continuous flow systems, real-time reaction analysis is crucial. Process Analytical Technology (PAT) utilizes in situ spectroscopic methods to provide continuous data on reactant consumption, intermediate formation, and product yield without sampling. mt.com

Techniques applicable for monitoring the formation of the amide bond include:

Fourier-Transform Infrared (FTIR) Spectroscopy: Can track the disappearance of the carboxylic acid reactant and the appearance of the characteristic amide carbonyl stretch.

Raman Spectroscopy: Offers complementary information to FTIR and is particularly useful for monitoring reactions in aqueous media. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR cells can provide detailed structural information on the species present in the reaction mixture over time.

By integrating these analytical tools directly into the reaction setup, chemists can gain a deeper understanding of reaction kinetics and mechanisms. mt.comdigitellinc.com This data allows for precise control over reaction parameters to maximize yield and purity, identify potential bottlenecks or side reactions, and ensure process stability, which is essential for scaling up production.

Machine Learning and AI-Driven Predictive Modeling of this compound Reactivity and Properties

Potential applications include:

Reactivity Prediction: An AI model could predict the success or failure of a proposed synthesis route for a novel derivative, saving significant experimental time and resources. friedler.net

Property Prediction: ML models can forecast key physicochemical properties (e.g., solubility, lipophilicity) and biological activities of virtual this compound analogues before they are synthesized. google.comnih.govarxiv.org This enables the rapid screening of vast chemical spaces to identify candidates with desired characteristics.

Reaction Optimization: AI can be used to suggest optimal reaction conditions (catalyst, solvent, temperature) by analyzing patterns in existing chemical data, moving beyond traditional one-variable-at-a-time optimization. researchgate.net

Exploration of Novel Non-Biological Applications for this compound Derivatives

While many benzamide (B126) derivatives are explored for their biological activity, the unique properties imparted by the 2,2-difluoroethyl group suggest significant potential in non-biological areas, particularly materials science. nanobioletters.comresearchgate.net The introduction of fluorine can enhance thermal stability, chemical resistance, and alter electronic properties.

One promising avenue is the development of novel polymers. For example, the related monomer N-(2,2-difluoroethyl)acrylamide is used to create poly[(N-2,2-difluoroethyl)acrylamide] (pDFEA), a thermoresponsive polymer with applications in biomedical materials. researchgate.net This suggests that this compound could serve as a precursor to monomers for creating new functional polymers. These materials could possess unique properties, such as specific solubility profiles or liquid crystalline behavior, making them suitable for applications in:

Advanced Coatings: Providing chemical resistance and specific surface properties.

Electronic Materials: Use in dielectrics or as components in organic electronics.

Specialty Polymers: Creating materials with tailored thermal or mechanical properties.

Future research will likely involve incorporating the this compound moiety into larger molecular architectures to explore its utility as a building block for functional materials.

Q & A

Q. What are the common synthetic routes for preparing N-(2,2-difluoroethyl)benzamide?

The synthesis typically involves coupling 2,2-difluoroethylamine with a substituted benzoyl chloride. A representative method includes:

  • Step 1: Activation of benzoic acid derivatives (e.g., 2-chlorobenzoic acid) to form benzoyl chloride using thionyl chloride (SOCl₂).
  • Step 2: Reaction with 2,2-difluoroethylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the amide bond.
  • Step 3: Purification via recrystallization or column chromatography . Variations in substituents (e.g., bromo, methoxy groups) require tailored protection/deprotection strategies.

Q. How is the purity and structural integrity of this compound validated?

Analytical characterization employs:

  • HPLC : To assess purity (>95% threshold for most studies) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 160–170 ppm for carbonyl in ¹³C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight .

Q. What are the key physicochemical properties relevant to experimental design?

Critical parameters include:

  • Solubility : Typically low in aqueous buffers; DMSO or ethanol is preferred for biological assays.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at –20°C in inert atmospheres is recommended .
  • LogP : Estimated ~2.5–3.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity .

Advanced Research Questions

Q. How can reaction yields be optimized for analogues of this compound?

Yield optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in coupling reactions.
  • Catalysis : Use of HOBt/DCC or EDC·HCl for efficient amide bond formation .
  • Temperature Control : Slow addition of reagents at 0°C minimizes side reactions .
  • DOE (Design of Experiments) : Statistical modeling to identify critical variables (e.g., molar ratios, reaction time) .

Q. What methodologies are used to study interactions between this compound and biological targets?

Advanced techniques include:

  • Surface Plasmon Resonance (SPR) : Real-time binding kinetics (e.g., KD determination) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Cryo-EM/X-ray Crystallography : Resolves binding modes in enzyme active sites (e.g., kinases, proteases) .

Q. How can structural modifications enhance target selectivity?

Structure-activity relationship (SAR) studies focus on:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the para position improves enzyme inhibition .
  • Scaffold Hybridization : Merging with heterocyclic moieties (e.g., thiazole, piperazine) to modulate pharmacokinetics .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses and guides rational design .

Q. How should researchers address contradictory bioactivity data across studies?

Discrepancies may arise from assay variability or impurity artifacts. Mitigation strategies:

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).
  • Orthogonal Purification : Re-purify compounds using preparative HPLC before retesting .
  • Meta-Analysis : Compare datasets using tools like Prism to identify outlier trends .

Q. What advanced techniques elucidate degradation pathways under physiological conditions?

Stability studies utilize:

  • Forced Degradation : Expose compounds to UV light, heat, or pH extremes, followed by LC-MS to identify degradants .
  • Metabolite Profiling : Incubate with liver microsomes and analyze via UPLC-QTOF .

Methodological Notes

  • Data Tables : For brevity, key parameters (e.g., NMR shifts, logP) are summarized in-text.
  • Conflict Resolution : Contradictions in bioactivity are addressed through replication and meta-analysis frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.